3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16294559
InChI: InChI=1S/C23H22N2O2S2/c1-15-8-10-16(11-9-15)14-28-23-24-21-20(18-6-2-3-7-19(18)29-21)22(26)25(23)13-17-5-4-12-27-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3
SMILES:
Molecular Formula: C23H22N2O2S2
Molecular Weight: 422.6 g/mol

3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16294559

Molecular Formula: C23H22N2O2S2

Molecular Weight: 422.6 g/mol

* For research use only. Not for human or veterinary use.

3-(furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C23H22N2O2S2
Molecular Weight 422.6 g/mol
IUPAC Name 3-(furan-2-ylmethyl)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H22N2O2S2/c1-15-8-10-16(11-9-15)14-28-23-24-21-20(18-6-2-3-7-19(18)29-21)22(26)25(23)13-17-5-4-12-27-17/h4-5,8-12H,2-3,6-7,13-14H2,1H3
Standard InChI Key WKSUQGMDTCGHOR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a tetracyclic framework comprising a 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core. Key substituents include:

  • A furan-2-ylmethyl group at the N3 position, introducing heteroaromatic character.

  • A (4-methylbenzyl)sulfanyl moiety at the C2 position, contributing hydrophobic and electron-donating effects.

The molecular formula is C23H22N2O2S2, with a molar mass of 422.6 g/mol.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H22N2O2S2
Molecular Weight422.6 g/mol
CAS NumberNot publicly disclosed
IUPAC Name3-(Furan-2-ylmethyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Stereoelectronic Features

  • The furan ring (O-containing heterocycle) enhances solubility in polar aprotic solvents.

  • The tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core adopts a planar conformation, facilitating π-π stacking interactions .

  • The sulfanyl bridge (-S-) at C2 improves metabolic stability compared to oxygen analogs.

Synthesis and Reaction Pathways

General Synthetic Strategy

Synthesis involves multi-step sequences starting from 2-aminothiophene derivatives or preformed benzothieno[2,3-d]pyrimidin-4-one scaffolds . A representative route includes:

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions.

  • N3-Alkylation: Introduction of the furan-2-ylmethyl group via nucleophilic substitution using furfuryl bromide.

  • C2-Sulfanylation: Thiol-disulfide exchange with 4-methylbenzyl mercaptan in the presence of a base (e.g., K2CO3).

Regioselective Alkylation Insights

Studies on analogous benzothieno[2,3-d]pyrimidin-4-ones demonstrate that alkylation at N1 or O4 depends on the tautomeric state of the pyrimidinone ring . For 3-substituted derivatives like this compound, N3-alkylation dominates due to steric protection of the pyrimidinone oxygen .

Table 2: Key Reagents in Synthesis

StepReagents/ConditionsYield (%)
Core FormationPOCl3, DMF, 80°C60–75
N3-AlkylationFurfuryl bromide, K2CO3, DMF50–65
C2-Sulfanylation4-Methylbenzyl mercaptan, Et3N70–85

Analytical Characterization

Spectroscopic Data

  • 1H NMR: Key signals include:

    • δ 2.35 (s, 3H, Ar-CH3),

    • δ 3.75–4.20 (m, 4H, tetrahydro ring CH2),

    • δ 6.30–7.40 (m, 7H, furan and aromatic protons).

  • MS (ESI+): m/z 423.1 [M+H]+.

Applications and Research Directions

Industrial Relevance

  • Intermediate in high-throughput screening libraries for drug discovery.

  • Scaffold for photoactive materials due to extended conjugation.

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